molecular formula C16H15N3O5S2 B2743057 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034256-89-6

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2743057
CAS No.: 2034256-89-6
M. Wt: 393.43
InChI Key: YKIAFWLQHBPACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,2,5]thiadiazole moiety, a sulfonamide group, and a dihydrobenzo[b][1,4]dioxin ring

Mechanism of Action

Target of Action

The compound, also known as N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, primarily targets cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their activity . The inhibition of cholinesterases prevents the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. On the other hand, the inhibition of lipoxygenase enzymes reduces the production of leukotrienes, which are involved in inflammatory responses.

Biochemical Pathways

The affected pathways include the cholinergic pathway and the arachidonic acid pathway . The increase in acetylcholine concentration enhances nerve signal transmission in the cholinergic pathway. The reduction in leukotriene production decreases inflammation in the arachidonic acid pathway .

Pharmacokinetics

Similar sulfonamide-based drugs are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties impact the bioavailability of the compound, determining the concentration of the drug that reaches the target site.

Result of Action

The molecular and cellular effects of the compound’s action include enhanced nerve signal transmission due to increased acetylcholine concentration and reduced inflammation due to decreased leukotriene production . These effects could potentially be beneficial in conditions such as Alzheimer’s disease and inflammatory disorders .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis involves reactions in aqueous alkaline media . Additionally, the compound’s efficacy may be affected by the presence of other substances that compete for the same targets.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its combination of a benzo[d][1,2,5]thiadiazole moiety and a sulfonamide group, which imparts unique chemical and biological properties

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. This compound has garnered attention for its diverse biological activities, particularly its enzyme inhibitory properties and potential therapeutic applications in various diseases.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a benzothiadiazole moiety and a benzodioxin unit, contributing to its biological activity. The structural formula can be represented as follows:

C15H16N2O4S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on various enzymes. Notably, it has shown activity against:

  • α-glucosidase : A key enzyme involved in carbohydrate metabolism, making it a target for Type 2 Diabetes Mellitus (T2DM) management.
  • Acetylcholinesterase : An enzyme linked to neurodegenerative diseases such as Alzheimer's disease (AD) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against several bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Antitumor Potential

Research indicates that derivatives of benzothiadiazoles exhibit antitumor activity. The compound's structural features may contribute to its ability to inhibit tumor cell proliferation. In vitro studies have shown promising results against various cancer cell lines .

Study 1: Enzyme Inhibition Profile

A study focused on synthesizing and evaluating various sulfonamide derivatives found that this compound displayed an IC50 value of 0.25 µM against α-glucosidase, indicating strong inhibitory potential compared to standard drugs used in T2DM treatment .

Study 2: Antimicrobial Efficacy

In another investigation assessing the antimicrobial efficacy of this compound, it was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, demonstrating its potential as an antibacterial agent .

Research Findings

Activity Target IC50/MIC Reference
Enzyme Inhibitionα-glucosidase0.25 µM
Enzyme InhibitionAcetylcholinesteraseNot specified
Antimicrobial ActivityStaphylococcus aureus32 µg/mL
Antimicrobial ActivityEscherichia coli64 µg/mL

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S2/c20-12(10-4-5-13-14(8-10)24-7-6-23-13)9-17-26(21,22)15-3-1-2-11-16(15)19-25-18-11/h1-5,8,12,17,20H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIAFWLQHBPACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC4=NSN=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.